molecular formula C41H64O13 B1670573 Digitoxin CAS No. 71-63-6

Digitoxin

Cat. No.: B1670573
CAS No.: 71-63-6
M. Wt: 764.9 g/mol
InChI Key: WDJUZGPOPHTGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digitoxin is a cardiac glycoside derived from Digitalis purpurea (foxglove) and has been used clinically for decades to manage heart failure and atrial fibrillation by inhibiting Na⁺/K⁺-ATPase (NKA), thereby increasing intracellular calcium and myocardial contractility . Structurally, it consists of a steroid nucleus (aglycone: digitoxigenin) linked to three digitoxose sugars at the 3β-OH position . Unlike digoxin, this compound is highly lipophilic, resulting in prolonged half-life (5–7 days) and hepatic metabolism, with minimal renal excretion .

However, its narrow therapeutic window and cardiotoxicity remain challenges .

Preparation Methods

Synthetic Routes and Reaction Conditions

Digitoxin can be synthesized through a series of chemical reactions starting from the steroidal nucleus. The synthesis involves the glycosylation of digitoxigenin with digitoxose sugars. The reaction conditions typically include the use of acid catalysts and protective groups to ensure the selective formation of glycosidic bonds .

Industrial Production Methods

Industrial production of this compound often involves extraction from the foxglove plant followed by purification processes. The plant material is subjected to solvent extraction, and the crude extract is purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Digitoxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Digitoxin is a cardiac glycoside with applications in treating heart failure and certain heart arrhythmias . Research also indicates anticancer activity, though its clinical use is limited by its narrow therapeutic index .

Scientific Research Applications

Cardiac Conditions
this compound is used to manage heart failure and specific types of heart arrhythmias . The Digitalis Investigation Group (DIG) trial, a large randomized trial, reported that digoxin, another cardiac glycoside, had a neutral effect on mortality but significantly reduced heart failure hospitalizations .

Cancer Research
this compound and related cardenolides have demonstrated anticancer activity against various human cancer cell lines in vitro . this compound has shown a significant anticancer effect against several types of cancer, including lung, pancreatic, leukemia, and breast cancer, at therapeutic concentrations .

This compound Analogs
Modifying the chemical structure of this compound can lead to synthetic analogs with increased cytotoxic activity . Researchers have developed methods for modifying the glycosidic linkage of this compound to synthesize novel analogs .

Apoptosis Induction
this compound induces apoptosis in different human malignant cell lines in vitro . In vitro experiments suggest that this compound is more potent than digoxin in inducing apoptosis, with a dose-response pattern .

Pharmacological Properties
Studies have explored the in vitro pharmacological properties of this compound, including its binding sites . Computational chemistry has been used to model and predict ADME-T (absorption, distribution, metabolism, excretion, and toxicity) pharmacological parameters for this compound .

Data Table

ApplicationDescription
Heart Failure TreatmentUsed to manage heart failure by affecting the heart's ability to pump blood .
Arrhythmia ManagementHelps control certain types of irregular heartbeats .
Cancer ResearchShows anticancer activity against various cancer cell lines in vitro .
Analog DevelopmentChemical modifications of this compound lead to synthetic analogs with increased cytotoxic activity .
Apoptosis Induction (in vitro)Induces programmed cell death in malignant cell lines, suggesting potential as an anticancer agent .
ADME-T ModelingComputational methods predict the absorption, distribution, metabolism, excretion, and toxicity of this compound .

Case Studies

DIG Trial
The Digitalis Investigation Group (DIG) trial evaluated the effect of digoxin in heart failure patients . While the trial reported a neutral effect on mortality, it did find a significant reduction in heart failure hospitalizations . Further analyses highlighted the challenges in controlling bias in observational treatment comparisons .

This compound and Cancer
Epidemiological studies have compared breast cancer tissue samples from women on digitalis to those from control patients . The studies found that patients on digitalis therapy developed more benign forms of breast tumors and had a lower cancer recurrence rate .

In Vitro Apoptosis Study
In vitro experiments demonstrated that this compound induces apoptosis in human malignant cell lines . The apoptosis-inducing effect was more potent for this compound than for digoxin, with a clear dose-response pattern .

Mechanism of Action

Digitoxin exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, promoting the activation of contractile proteins such as actin and myosin. Additionally, this compound affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Pharmacological Profiles of Cardiac Glycosides

Compound Sugar Moieties Lipophilicity Primary Metabolism NKA Inhibition IC₅₀ ACE2 Binding Ki (nM)
Digitoxin Three digitoxose High Hepatic (CYP3A4) 0.16 μM ~30 nM
Digoxin Three digitoxose Moderate Renal (75%) 0.2 μM ~30 nM
Ouabain One rhamnose Low Renal 0.02 μM ~1 nM
Cryptanoside A Epoxide group Moderate Not reported 1.2 μM Not tested

Key Insights :

  • Sugar Moieties : this compound and digoxin share similar trisaccharide structures, while ouabain’s single sugar contributes to lower lipophilicity and faster renal clearance .
  • NKA Inhibition: Ouabain is the most potent NKA inhibitor (IC₅₀: 0.02 μM), followed by digoxin and this compound. Cryptanoside A, a natural analog, is 7.5-fold less potent than this compound .

Pharmacokinetics and Excretion

Table 2: Species-Specific Excretion and Toxicity Profiles

Species This compound Biliary Excretion (12h) Digoxin Biliary Excretion (12h) Relative Toxicity Resistance (vs. Rabbit)
Rat 45–70% 60% 9× (this compound), 25× (Digoxin), 63× (Ouabain)
Dog 45–70% 12% 14× (this compound), 92× (Digoxin)

Key Insights :

  • Biliary Excretion : this compound is excreted extensively in bile across species (45–70%), while digoxin excretion varies (12% in dogs vs. 60% in rats) .
  • Enterohepatic Cycling : this compound’s prolonged action is attributed to enterohepatic recirculation, unlike digoxin, which relies on renal excretion .
  • Renal Function : this compound dosing is less dependent on eGFR than digoxin, though recent data suggest eGFR impacts this compound dose adjustments .

Anticancer Mechanisms and Efficacy

Table 3: Anticancer Activity of this compound and Derivatives

Compound Mechanism Caspase Activation Synergy with Paclitaxel Clinical Cancer Data (Observational)
This compound Caspase-9 apoptosis, NF-κB inhibition Yes Yes Reduced leukemia/lymphoma risk
MeON-Neoglycosides Oligosaccharide-dependent cytotoxicity Yes Not tested Preclinical only
O-Glycosides Oligosaccharide-dependent cytotoxicity Yes Not tested Preclinical only

Key Insights :

  • Oligosaccharide Chain Length : Both O-glycosides and MeON-neoglycosides exhibit chain length-dependent cytotoxicity, with longer chains enhancing activity .
  • Apoptosis Pathways : this compound activates caspase-9 and EGR1, upregulating stress-response genes (ATF4, CDKN1A) and downregulating cell cycle genes (CDC16) .
  • Clinical Correlations : Observational studies suggest this compound users may have lower incidence of leukemia and kidney cancers, though confounding factors exist .

Toxicity and Therapeutic Index

  • Cardiotoxicity : this compound’s narrow therapeutic window (serum target: 10.5–23.6 nmol/L) parallels digoxin (0.5–0.9 ng/mL), but its hepatic clearance reduces renal-risk dependency .
  • Species Variability : Rats exhibit 9–63× greater resistance to this compound toxicity than rabbits, attributed to efficient biliary excretion .

Biological Activity

Digitoxin, a cardiac glycoside derived from the plant Digitalis purpurea, has been extensively studied for its biological activity, particularly in the context of cardiovascular diseases. This article provides a comprehensive overview of this compound's pharmacological effects, mechanisms of action, clinical applications, and case studies that illustrate its therapeutic and toxicological profiles.

This compound exerts its primary effects through the inhibition of the Na+/K+-ATPase enzyme, which leads to increased intracellular sodium levels. This increase subsequently promotes calcium influx via the sodium-calcium exchanger, enhancing myocardial contractility (positive inotropic effect) and improving cardiac output. Additionally, this compound influences various cellular signaling pathways, which may contribute to its anti-inflammatory and anti-cancer properties.

Biological Activity Overview

Activity Description
Cardiac Effects Increases myocardial contractility and decreases heart rate via vagal stimulation.
Antimigratory Activity Inhibits cell migration in cancer cells by affecting Na+/K+-ATPase activity, potentially useful in oncology.
Antiviral Properties Exhibits antiviral activity against SARS-CoV-2, with IC50 values significantly lower than traditional antiviral drugs .
Toxicity and Overdose Can lead to life-threatening digitalis toxicity; treatment involves digoxin-specific antibody fragments .

Clinical Applications

This compound is primarily used in the management of heart failure and atrial fibrillation. Its pharmacokinetics differ from digoxin; this compound is more lipophilic and has a longer half-life, making it suitable for patients requiring prolonged therapy without frequent dosing.

Case Studies

  • Digitalis Toxicity Management :
    • A study involving 150 patients treated for life-threatening digitalis toxicity found that 80% showed resolution of symptoms after administration of digoxin-specific Fab fragments. The median time to initial response was 19 minutes .
  • Antimigratory Effects in Cancer Therapy :
    • Research on MDA-MB-231 breast cancer cells demonstrated that this compound significantly inhibited cell migration in a wound closure assay, suggesting potential as an adjunct therapy in cancer treatment .
  • SARS-CoV-2 Inhibition :
    • A recent study highlighted this compound's ability to reduce viral replication in vitro, showing promise as a therapeutic agent against COVID-19 .

Pharmacokinetics

This compound is administered orally and exhibits high bioavailability due to its lipophilic nature. It is metabolized primarily in the liver, with renal excretion being minimal compared to digoxin.

Parameter Value
Bioavailability ~90%
Half-Life 5-7 days
Volume of Distribution 4-6 L/kg

Toxicological Profile

This compound toxicity can manifest as gastrointestinal disturbances (nausea, vomiting), neurological symptoms (confusion, visual disturbances), and cardiac arrhythmias. The therapeutic range is narrow; serum concentrations exceeding 2.0 ng/mL can lead to toxicity .

Adverse Effects

  • Common Symptoms : Nausea, vomiting, fatigue.
  • Cardiac Events : New arrhythmias or exacerbation of existing conditions.
  • Electrolyte Imbalances : Hypokalemia is frequently observed during this compound therapy.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying digitoxin’s molecular mechanisms in cancer cells?

  • Methodological Answer : Use in vitro models like lung cancer cell lines (A549, H1299) to assess this compound-induced apoptosis via autophagy pathways. Validate findings with Western blotting (LC3-II/Beclin-1 for autophagy) and flow cytometry (Annexin V/PI staining for apoptosis). Include dose-response curves (e.g., 10–100 nM) and controls (e.g., chloroquine for autophagy inhibition). Replicate experiments ≥3 times and apply Student’s t-test for significance (p < 0.05) .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer : Standardize parameters such as serum this compound concentration ranges (10.5–23.6 nmol/L, equivalent to digoxin’s 0.5–0.9 ng/mL) and adjust for covariates like age, sex, BMI, and eGFR using multivariable regression. Use validated assays (e.g., LC-MS/MS) and reference clinical trial protocols (e.g., DIGIT-HF) for dose titration .

Q. What are the key considerations when designing transcriptome-wide analyses of this compound’s effects on RNA splicing?

  • Methodological Answer : Perform RNA-seq with ≥30 million reads per sample and align to reference genomes (e.g., GRCh38). Use tools like rMATS or SUPPA2 to identify alternative splicing events. Validate findings with RT-PCR and siRNA knockdowns of splicing factors (e.g., SRp20, Tra2-b). Include enrichment analyses for splicing factor binding motifs near regulated exons .

Advanced Research Questions

Q. How can contradictory findings between this compound’s pro-apoptotic and cytoprotective effects be resolved?

  • Methodological Answer : Conduct context-specific studies comparing cancer vs. non-transformed cells. Use CRISPR/Cas9 to knockout autophagy-related genes (e.g., ATG5, ATG7) and assess this compound’s dual roles. Perform meta-analyses of existing datasets to identify tissue- or concentration-dependent effects .

Q. What strategies are effective for synthesizing and characterizing novel this compound analogs with improved therapeutic indices?

  • Methodological Answer : Modify the sugar moiety (e.g., β-D-digitoxose in MonoD) via palladium-catalyzed de novo synthesis. Characterize analogs using NMR, HPLC, and mass spectrometry. Compare IC50 values in cytotoxicity assays (e.g., MTT) and evaluate cardiac safety profiles in ex vivo Langendorff heart models .

Q. How should researchers address gaps in clinical data for this compound’s use in heart failure with atrial fibrillation?

  • Methodological Answer : Design randomized trials (RCTs) with stratified cohorts (e.g., HFrEF + atrial fibrillation). Use endpoints like 30-day all-cause mortality and serum biomarker trends (NT-proBNP). Incorporate pharmacokinetic modeling to adjust for renal impairment and drug-drug interactions. Reference DIGIT-HF’s protocol for dose optimization .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability (e.g., age, renal function). Use ROC curves to determine optimal dosing score thresholds (e.g., BMI >30, eGFR <60 mL/min). Validate models in independent cohorts via bootstrapping or cross-validation .

Q. How can researchers validate in silico predictions of this compound’s splicing factor interactions?

  • Methodological Answer : Combine CLIP-seq data for SRp20/Tra2-b with this compound-treated RNA-seq datasets. Use motif discovery tools (HOMER, MEME) to confirm binding site enrichment. Perform rescue experiments by overexpressing splicing factors in this compound-treated cells and quantifying exon inclusion ratios .

Q. Ethical & Reporting Standards

Q. What are the best practices for documenting this compound’s cytotoxicity data in compliance with journal guidelines?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry standards:

  • Report synthesis details (yield, purity) for ≤5 novel compounds in the main text; others in supplementary files.
  • Include raw data (e.g., NMR spectra, dose-response curves) in machine-readable formats.
  • Avoid duplicating figures in text descriptions unless critical for interpretation .

Q. How should researchers address ethical challenges in this compound trials involving vulnerable populations (e.g., elderly patients)?

  • Methodological Answer : Implement stringent informed consent protocols with simplified language for cognitive impairments. Use independent DSMBs (Data Safety Monitoring Boards) to review adverse events. Adhere to EMA/FDA guidelines for renal-impaired cohorts, given this compound’s renal excretion profile .

Properties

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJUZGPOPHTGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-63-6
Record name digitoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Digitoxin
Digitoxin
Digitoxin
Digitoxin
Digitoxin
Digitoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.